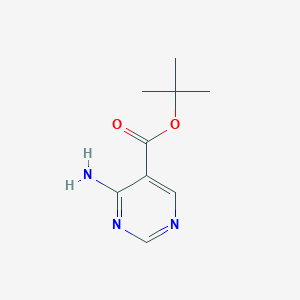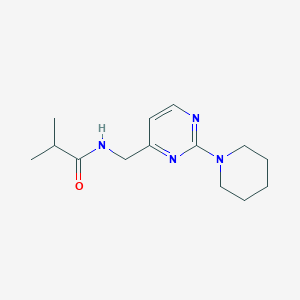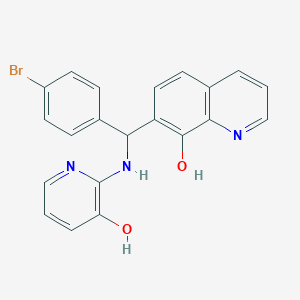![molecular formula C8H8ClN3O B2369288 (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol CAS No. 2411283-21-9](/img/structure/B2369288.png)
(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
Pyrazolo[3,4-b]pyridine derivatives can be synthesized based on scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is composed of a pyrazole and a pyridine ring . The fusion of these two rings forms the bicyclic heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives are complex and can involve various pathways. For instance, the intramembrane kinase domain of tropomyosin receptor kinases (TRKs) is phosphorylated once activated, triggering downstream signal transduction pathways .Aplicaciones Científicas De Investigación
Biomedical Applications
The compound belongs to the group of heterocyclic compounds known as 1H-Pyrazolo[3,4-b]pyridines . These compounds have been extensively studied for their biomedical applications. They have been used in the synthesis of various drugs due to their close similarity with the purine bases adenine and guanine .
Antitumor Activity
1H-Pyrazolo[3,4-b]pyridines are present in naturally occurring nucleosides (Formycin A and Formycin B), which have significant antitumor activity . Therefore, (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol could potentially be used in the development of new antitumor drugs.
Antiviral and Analgesic Activity
1H-Pyrazolo[3,4-b]pyridines exhibit various biological activities, including antiviral and analgesic activity . This suggests that (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol could be used in the development of new antiviral and analgesic drugs.
4. Treatment of Male Erectile Dysfunction and Hyperuricemia 1H-Pyrazolo[3,4-b]pyridines have been used in the treatment of male erectile dysfunction and hyperuricemia . This suggests potential applications of (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol in these areas.
Antibacterial and Antiproliferative Activity
Functionally substituted 1H-Pyrazolo[3,4-b]pyridines showed good antibacterial and antiproliferative activity . Therefore, (6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol could potentially be used in the development of new antibacterial and antiproliferative drugs.
Synthesis of New Heterocyclic Derivatives
The compound could be used in the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-b]pyridine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . These synthesized compounds could be tested for their in-vitro anticancer activity against various cancer cell lines .
Mecanismo De Acción
Propiedades
IUPAC Name |
(6-chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-8-5(3-10-12)2-6(4-13)7(9)11-8/h2-3,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJNOSYUIZUXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2369206.png)
![Ethyl 5-acetyl-4-methyl-2-[2-(4-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B2369211.png)
![N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide](/img/structure/B2369213.png)



![N-(4-ethoxyphenyl)-2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2369220.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2369222.png)



![N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2369226.png)
![(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2369227.png)